molecular formula C15H12F2O B1302716 3,5-Difluoro-3',5'-dimethylbenzophenone CAS No. 844885-22-9

3,5-Difluoro-3',5'-dimethylbenzophenone

Cat. No. B1302716
CAS RN: 844885-22-9
M. Wt: 246.25 g/mol
InChI Key: WJYQJRMABMPGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-3',5'-dimethylbenzophenone (DFDMBP) is an organofluorine compound that has been widely studied in recent years due to its potential applications in various fields. It is a colorless, crystalline solid with a molecular weight of 260.3 g/mol and a boiling point of 188 °C. DFDMBP has a wide range of uses, from pharmaceuticals to materials science, and its unique properties have made it a popular choice for research.

Scientific Research Applications

Photophysical Behavior and Fluorogenic Molecules

Research on fluorogenic molecules like DFHBI and its derivatives, which are structurally related to 3,5-Difluoro-3',5'-dimethylbenzophenone, demonstrates their applications in imaging RNA through binding to the Spinach aptamer. These compounds exhibit weak fluorescence in liquid solvents, which can be enhanced by impeding photoisomerization, highlighting their potential in biotechnological and analytical applications (Santra et al., 2019).

Polymer Synthesis and Material Science

The synthesis of poly(arylene ether sulfone) anion exchange membranes incorporating pendant 3,5-dimethylphenyl groups showcases the relevance of difluoro aromatic ketone monomers in developing advanced materials with specific properties like anisotropic membrane swelling, high alkaline stability, and significant hydroxide conductivity (Shi et al., 2017). Similarly, studies on fluorinated poly(ether ketone imide)s based on new unsymmetrical and concoplanar diamines reveal their suitability for photoelectric and microelectronic materials due to their high optical transparency, low dielectric constants, and excellent thermal stability (Wang et al., 2009).

Catalysis and Organic Reactions

In the field of catalysis, research involving bis-zirconium and bis-hafnium catalysts for the activation of carbonyl substrates underlines the utility of difluoro and dimethylbenzophenone derivatives in organic synthesis, particularly in enhancing the efficiency of asymmetric allylation reactions (Hanawa et al., 2000).

Fluorescent Probes and Photophysical Studies

Investigations into BODIPY-based hydroxyaryl derivatives as fluorescent pH probes, which are related in function to the desired compound, illustrate the role of fluorine-substituted molecules in developing sensitive analytical tools for measuring pH changes in biological and chemical systems (Baruah et al., 2005).

Advanced Materials

The synthesis and characterization of heteroleptic cyclometalated iridium(III) complexes bearing N-phenyl-substituted pyrazoles for blue phosphorescence in solution and solid state at room temperature point towards the application of fluorine-containing compounds in the development of new materials for optoelectronic devices (Yang et al., 2005).

properties

IUPAC Name

(3,5-difluorophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-3-10(2)5-11(4-9)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYQJRMABMPGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374252
Record name 3,5-Difluoro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-3',5'-dimethylbenzophenone

CAS RN

844885-22-9
Record name (3,5-Difluorophenyl)(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.